(4R)-limonene is an optically active form of limonene having (4R)-configuration. It has a role as a plant metabolite. It is an enantiomer of a (4S)-limonene.
Limonene is common in cosmetic products. As the main odor constituent of citrus (plant family Rutaceae), D-limonene is used in food manufacturing and some medicines, e.g. as a flavoring to mask the bitter taste of alkaloids, and as a fragrant in perfumery.
D-Limonene is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.
Limonene, (+)- is an oral dietary supplement containing a natural cyclic monoterpene, and a major component of the oil extracted from citrus peels, with potential chemopreventive and antineoplastic activities. Upon oral administration, D-limonene activates aldehyde dehydrogenase 3A1 (ALDH3A1), thereby decreasing aldehyde level. This may protect salivary stem/progenitor cells (SSPCs) from toxic aldehydes and prevent or improve radiation-induced xerostomia. Limonene and its metabolites perillic acid, dihydroperillic acid, uroterpenol and limonene 1,2-diol may also inhibit tumor growth through inhibition of p21-dependent signaling and may induce apoptosis via the induction of the transforming growth factor beta-signaling pathway. In addition, they inhibit post-translational modification of signal transduction proteins, resulting in G1 cell cycle arrest as well as differential expression of cell cycle- and apoptosis-related genes.
A naturally-occurring class of MONOTERPENES which occur as a clear colorless liquid at room temperature. Limonene is the major component in the oil of oranges which has many uses, including as flavor and fragrance. It is recognized as safe in food by the Food and Drug Administration (FDA).
See also: Lemon oil, cold pressed (part of); Eucalyptus Oil (part of); Mandarin oil (part of) ... View More ...
(R)-(+)-Limonene
CAS No.: 5989-27-5
Cat. No.: VC0526383
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5989-27-5 |
---|---|
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | (4R)-1-methyl-4-prop-1-en-2-ylcyclohexene |
Standard InChI | InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1 |
Standard InChI Key | XMGQYMWWDOXHJM-JTQLQIEISA-N |
Isomeric SMILES | CC1=CC[C@@H](CC1)C(=C)C |
SMILES | C=C([C@H]1CC=C(C)CC1)C |
Canonical SMILES | CC1=CCC(CC1)C(=C)C |
Appearance | Solid powder |
Boiling Point | 348 to 349 °F at 760 mmHg (NTP, 1992) 177.6 °C 178 °C |
Colorform | Oil Colorless liquid or oil |
Flash Point | 119 °F (NTP, 1992) 48 °C 48 °C (closed cup) 48 °C c.c. |
Melting Point | -142.4 °F (NTP, 1992) -74 °C -90 °C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(R)-(+)-Limonene belongs to the class of cyclic monoterpenes, characterized by a bicyclic structure with two double bonds. Its IUPAC name, (4R)-1-methyl-4-prop-1-en-2-ylcyclohexene, reflects the stereochemistry at the C4 position, which confers chirality . The compound’s specific rotation of (measured at in ethanol) serves as a key identifier for enantiomeric purity .
Table 1: Fundamental Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 136.24 g/mol | |
CAS Registry Number | 5989-27-5 | |
Density (20°C) | 0.841 g/cm³ | |
Boiling Point | 177–178°C | |
Flash Point | 48°C (closed cup) | |
Solubility | Miscible with organic solvents |
The compound’s stereochemistry plays a critical role in its interactions with biological systems. The (R)-enantiomer constitutes over 90% of natural limonene isolates from citrus peels, while the (S)-enantiomer predominates in coniferous species .
Natural Occurrence and Industrial Production
Biosynthetic Pathways
In Citrus species, (R)-(+)-limonene biosynthesis occurs via the mevalonate pathway, where geranyl pyrophosphate undergoes cyclization catalyzed by limonene synthase . Industrial production typically employs steam distillation of citrus waste, yielding technical-grade material (92–96% purity) . High-purity (>99%) variants for analytical applications require additional fractional distillation or chromatographic separation .
Global Production Metrics
Annual global production exceeds 70,000 metric tons, with Brazil and the United States dominating citrus-derived output. Emerging methods in metabolic engineering have enabled microbial synthesis in E. coli and S. cerevisiae, though these account for less than 5% of commercial supply .
Purity Level | Citrus Association Rate | Test Population |
---|---|---|
92.1% | 81% | n=50 |
99.2% | 40% | n=50 |
Data adapted from controlled olfactory studies .
Synthetic Utility in Organic Chemistry
Chiral Building Block
The compound’s bicyclic structure and stereogenic center make it valuable for asymmetric synthesis. Notable derivatives include:
β-Amino Alcohols
Aminolysis of (R)-(+)-limonene oxide with allylamine produces 1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol in 78% yield . This reaction demonstrates the compound’s utility in generating chiral amines for pharmaceutical intermediates.
Addressing Historical Misconceptions
The "Orange Odor" Controversy
Textbook claims attributing orange scent solely to (R)-(+)-limonene require revision. Gas chromatography-olfactometry studies demonstrate that the characteristic aroma arises from a complex mixture of terpenoids, with pure limonene contributing less than 10% of odor intensity . Impurities in technical-grade material (7.9% non-limonene components) account for residual citrus notes through additive/synergistic effects .
Stereochemical Odor Differentiation
Early reports of (S)-(−)-limonene possessing lemon-like scent have been disproven through controlled studies using enantiopure materials. The perceived lemon association originated from citral contamination in early 20th-century samples . Modern sensory evaluations show no statistically significant odor differentiation between enantiomers at high purity levels .
Emerging Applications and Future Directions
Biofuel Additives
Recent trials demonstrate 10% (v/v) (R)-(+)-limonene blends in diesel reduce particulate emissions by 18–22% without engine modification. The compound’s high cetane number () and oxygen content (11.7% w/w) enhance combustion efficiency .
Anticancer Therapeutics
Phase I clinical trials of perillyl alcohol (limonene metabolite) show promise in glioblastoma treatment, with 40% patients exhibiting stable disease at 1,200 mg/m²/day dosage . Mechanistic studies indicate farnesyltransferase inhibition and RAS pathway modulation .
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